Advanced SAR & Strategic Design of RORγt Inverse Agonists
Advanced SAR & Strategic Design of RORγt Inverse Agonists
Executive Summary: The Th17 Master Switch
Retinoic acid-related orphan receptor gamma t (ROR
However, the field has faced a "Thymic Cliff." ROR
This guide moves beyond basic antagonism to explore Inverse Agonism —actively stabilizing the repressive conformation of the receptor. We will dissect the Structure-Activity Relationship (SAR) required to balance potent IL-17 suppression against the critical safety margins required for clinical viability.
Structural Mechanistic Basis: The Helix 12 Trap
To design an effective inverse agonist, one must understand the "molecular switch" of the Ligand Binding Domain (LBD).
The Agonist vs. Inverse Agonist State
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Agonist State: Ligands (e.g., cholesterol derivatives) bind and stabilize Helix 12 (H12) in a "closed" conformation. This creates a hydrophobic groove that recruits co-activators (e.g., SRC-1/NCoA1) via their LXXLL motifs.
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Inverse Agonist State: The goal is to sterically clash with H12 or destabilize the hydrogen bond network (specifically His479 and Tyr502 ) that holds H12 in the active position. This forces H12 into an "open" or disordered state, preventing co-activator recruitment and often recruiting co-repressors (e.g., NCoR, SMRT).
Visualization: The Molecular Switch
The following diagram illustrates the conformational dynamics required for inverse agonism.
Figure 1: Mechanistic divergence between agonist-induced activation and inverse agonist-induced repression of the ROR
Chemical Space & SAR Evolution
The evolution of ROR
Gen 1: Biaryl Amides & Isoxazoles
Early hits were derived from T0901317 (an LXR agonist). The core strategy involved a biaryl scaffold connected by a linker (often an amide or sulfonamide).
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Pharmacophore: A lipophilic "tail" occupies the hydrophobic pocket, while a polar "head" interacts with the H12 region.
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Key Interaction: The amide carbonyl often accepts a hydrogen bond from His479 , mimicking the agonist interaction but positioning the rest of the molecule to displace H12.
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Liability: High lipophilicity (cLogP > 5) led to poor metabolic stability and off-target PXR activation (drug-drug interaction risk).
Gen 2: Sultams & Heterocyclic Replacements
To improve physicochemical properties, the amide linker was replaced with cyclic sulfonamides (sultams) or fused heterocycles.
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Innovation: 3,6-disubstituted quinolines and benzoxazinones.
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SAR Insight: Introducing polar groups (e.g., 4-CF3-piperidine or tertiary amines) at the solvent-exposed region improved solubility without sacrificing potency.
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Selectivity: The LBD of ROR
t is larger than ROR . Bulky substituents on the "left-hand" side of the molecule utilize this volume to gain >100-fold selectivity over ROR .
Gen 3: Allosteric Modulators
Recent strategies target non-canonical sites (outside the orthosteric pocket) to induce a conformational change that prevents co-activator binding without fully collapsing the pocket.
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Hypothesis: Allosteric modulation might spare thymic development by allowing a basal level of activity sufficient for T-cell maturation but insufficient for pathogenic Th17 drive.
Comparative SAR Table
| Feature | Gen 1 (Biaryl Amides) | Gen 2 (Sultams/Quinolines) | Gen 3 (Allosteric) |
| Potency (IC50) | < 50 nM | < 10 nM | 50 - 200 nM |
| H12 Mechanism | Steric Clash | H-bond disruption + Clash | Distal conformational shift |
| Lipophilicity | High (LogD > 4.5) | Moderate (LogD 2.5 - 3.5) | Variable |
| Solubility | Poor | Improved (Polar appendages) | Good |
| Key Liability | PXR activation, CYP inhibition | hERG binding (if basic amine) | Lower maximal efficacy |
| Example | TMP-778 derivatives | VTP-43742 (Discontinued) | MRL-871 derivatives |
The Thymic Safety Cliff: A Self-Validating Protocol
The primary failure mode for ROR
The Solution: You must screen for a "Therapeutic Window" where IL-17 is suppressed before thymocyte apoptosis occurs.
Screening Workflow
The following Graphviz diagram outlines the critical path for validating safety early in the discovery phase.
Figure 2: Parallel screening cascade to establish the Therapeutic Index (TI) between efficacy (Th17) and toxicity (Thymocyte apoptosis).
Experimental Protocols
Protocol A: TR-FRET Co-activator Recruitment Assay
Purpose: To determine the biochemical potency (Ki) of the inverse agonist by measuring the displacement of a co-activator peptide.
Reagents:
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Receptor: GST-tagged ROR
t LBD (residues 265–518). -
Tracer: Biotinylated-SRC1 peptide (CPSSHSSLTERHKILHRLLQEGSPS) or similar containing LXXLL motif.
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Detection: Eu-labeled anti-GST antibody (Donor) and Streptavidin-APC (Acceptor).
Step-by-Step:
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Preparation: Dilute compounds in DMSO (10-point dose response) and transfer 50 nL to a 384-well low-volume black plate.
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Protein Mix: Dilute GST-ROR
t LBD to 5 nM in Assay Buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Add 10 µL to wells. -
Peptide Mix: Dilute Biotin-SRC1 (100 nM) and detection reagents (Eu-Ab and SA-APC) in Assay Buffer. Add 10 µL to wells.
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Incubation: Incubate for 1 hour at Room Temperature in the dark to allow equilibrium.
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Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 665 nm/615 nm) on a PHERAstar or EnVision reader.
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Analysis: Plot the Ratio (665/615) against log[Compound]. Inverse agonists will cause a decrease in signal (disruption of the complex).
Protocol B: Human Th17 Differentiation Assay
Purpose: Cellular functional validation.
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Isolation: Isolate Naïve CD4+ T cells (CD4+CD45RA+CD45RO-) from human PBMCs using magnetic beads.
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Activation: Plate cells in anti-CD3/anti-CD28 coated plates.
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Differentiation Cocktail: Add IL-6 (20 ng/mL), TGF-
1 (5 ng/mL), IL-23 (10 ng/mL), and anti-IL-4/anti-IFN antibodies. -
Treatment: Add test compounds at Day 0.
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Incubation: Culture for 5-6 days.
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Readout: Harvest supernatants and quantify IL-17A and IL-17F via ELISA or Homogeneous Time Resolved Fluorescence (HTRF).
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Viability Check: Concurrently measure ATP (CellTiter-Glo) to ensure IL-17 reduction is not due to general cytotoxicity.
Future Outlook: The "Soft Drug" Pivot
Given the systemic toxicity risks, the field is pivoting toward two strategies:
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Topical "Soft Drugs": Compounds designed to be potent in the skin (for Psoriasis) but rapidly metabolized into inactive species upon entering systemic circulation. This bypasses the thymic risk entirely.
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Partial Modulators: Compounds that reduce ROR
t activity by 50-60% rather than 100%. This "dimmer switch" approach may preserve thymic selection while dampening the hyper-inflammatory Th17 response.
References
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Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity.[2] Nature, 472(7344), 486–490. Link
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Gege, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Expert Opinion on Drug Discovery, 16(12), 1517-1535.[3] Link
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Tanis, V. M., et al. (2019). 3-Substituted quinolines as RORγt inverse agonists with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 29(12), 1463-1469. Link
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Skepner, J., et al. (2014). Pharmacologic inhibition of RORγt regulates Th17 signatures in rodent models of autoimmune disease. Journal of Immunology, 192(6), 2564-2575. Link
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Guntermann, C., et al. (2017). Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations. JCI Insight, 2(4), e91127. Link
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Meijer, F. A., et al. (2020). Ligand-Based Design of Allosteric RORγt Inverse Agonists. Journal of Medicinal Chemistry, 63(2), 738–751. Link
